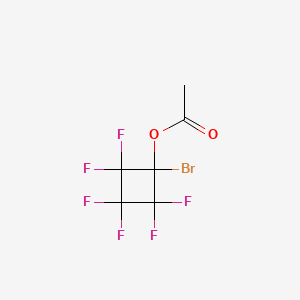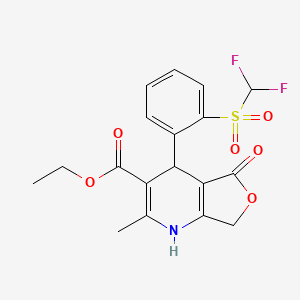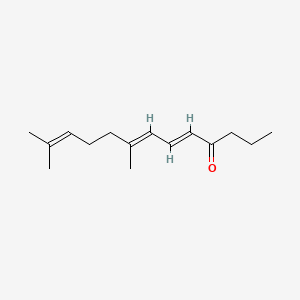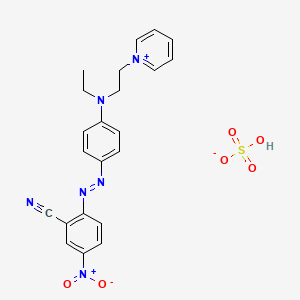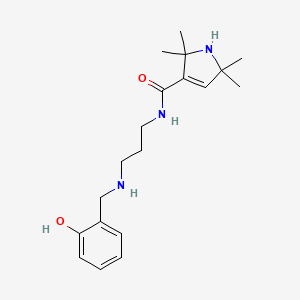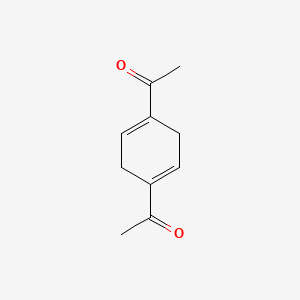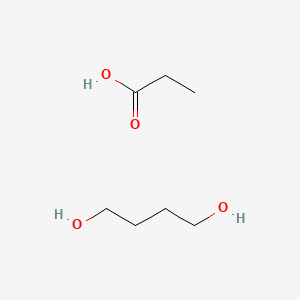
Butylene glycol propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylene glycol propionate is an organic compound with the molecular formula C7H14O3. It is a derivative of butylene glycol, where the hydroxyl group is esterified with propionic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butylene glycol propionate can be synthesized through the esterification of butylene glycol with propionic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a reflux setup to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Butylene glycol propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to butylene glycol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid and butylene glycol derivatives.
Reduction: Butylene glycol and propionic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butylene glycol propionate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of butylene glycol propionate involves its interaction with various molecular targets. In biological systems, it can act as a solvent, enhancing the solubility and stability of other compounds. It may also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Butylene glycol propionate can be compared with other similar compounds such as:
Propylene glycol: Similar in structure but has different solubility and toxicity profiles.
Ethylene glycol: More toxic and less commonly used in biological applications.
Propanediol: Considered a “green” alternative with lower irritation potential .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties make it valuable in both research and industrial settings. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential for future innovations.
Propiedades
Número CAS |
91171-54-9 |
|---|---|
Fórmula molecular |
C7H16O4 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
butane-1,4-diol;propanoic acid |
InChI |
InChI=1S/C4H10O2.C3H6O2/c5-3-1-2-4-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5) |
Clave InChI |
GUXKPDWOPIQSCD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.C(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


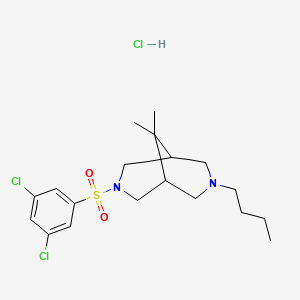
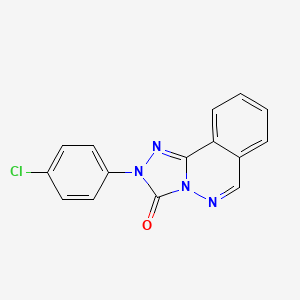
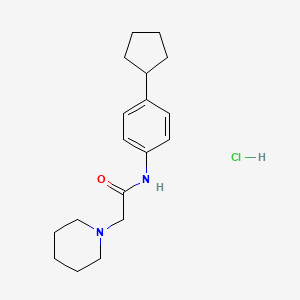
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
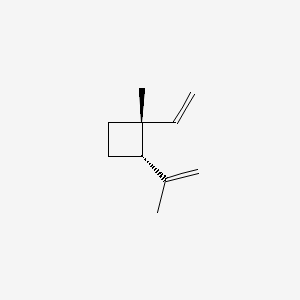
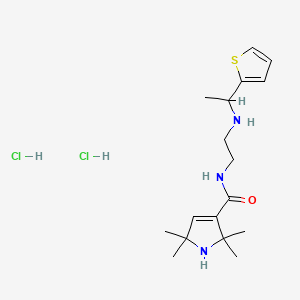
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

